Ethylenediamine, N,N-diethyl-N'-(p-methoxyphenyl)-N'-(2-pyridylmethyl)-, hydrochloride
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Overview
Description
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride is a complex organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethylenediamine Backbone: Starting with ethylenediamine, the compound is reacted with diethylamine under controlled conditions.
Introduction of the p-Methoxyphenyl Group: The intermediate product is then reacted with p-methoxybenzyl chloride in the presence of a base to introduce the p-methoxyphenyl group.
Addition of the 2-Pyridylmethyl Group: Finally, the compound is reacted with 2-pyridylmethyl chloride to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-, hydrochloride
- Ethylenediamine, N,N-diethyl-N’-(2-pyridylmethyl)-, hydrochloride
- Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-
Uniqueness
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride is unique due to the presence of both p-methoxyphenyl and 2-pyridylmethyl groups. This dual functionality enhances its ability to form diverse metal complexes and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
27445-44-9 |
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Molecular Formula |
C19H28ClN3O |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
diethyl-[2-[4-methoxy-N-(pyridin-2-ylmethyl)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H27N3O.ClH/c1-4-21(5-2)14-15-22(16-17-8-6-7-13-20-17)18-9-11-19(23-3)12-10-18;/h6-13H,4-5,14-16H2,1-3H3;1H |
InChI Key |
XMUVTSHYUIKLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=CC=N1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
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